molecular formula C11H9BrCl2N4 B12926707 6-(Bromomethyl)-5-(3,4-dichlorophenyl)pyrimidine-2,4-diamine CAS No. 20535-59-5

6-(Bromomethyl)-5-(3,4-dichlorophenyl)pyrimidine-2,4-diamine

Cat. No.: B12926707
CAS No.: 20535-59-5
M. Wt: 348.02 g/mol
InChI Key: OJDUYMMGBLZOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)-5-(3,4-dichlorophenyl)pyrimidine-2,4-diamine (CAS 20535-59-5) is a chemical compound with the molecular formula C 11 H 9 BrCl 2 N 4 and a molecular weight of 348.03 g/mol . This pyrimidine-based compound features a bromomethyl group, making it a valuable synthetic intermediate for researchers, particularly in medicinal chemistry. It can serve as a key precursor for the development of more complex molecules through nucleophilic substitution reactions, where the bromine atom can be readily displaced. The core structure of this compound, a 2,4-diaminopyrimidine, is of significant interest in drug discovery . This scaffold is recognized as a "non-classical" inhibitor of the enzyme dihydrofolate reductase (DHFR), a crucial target in the folate metabolic pathway for developing anti-infective and anticancer agents . The closely related analog, 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP), has been explicitly studied for its lethal and kinetic effects, underscoring the therapeutic potential of this chemical class . The 3,4-dichlorophenyl substituent is a common pharmacophore that can enhance binding affinity and selectivity. Researchers can utilize this bromomethyl derivative to synthesize novel analogs, exploring structure-activity relationships or creating potential DHFR inhibitors with selectivity for bacterial or mycobacterial enzymes over human forms . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. Based on the handling requirements for similar compounds, it is recommended that this material be stored in a dark place under an inert atmosphere at 2-8°C .

Properties

CAS No.

20535-59-5

Molecular Formula

C11H9BrCl2N4

Molecular Weight

348.02 g/mol

IUPAC Name

6-(bromomethyl)-5-(3,4-dichlorophenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C11H9BrCl2N4/c12-4-8-9(10(15)18-11(16)17-8)5-1-2-6(13)7(14)3-5/h1-3H,4H2,(H4,15,16,17,18)

InChI Key

OJDUYMMGBLZOBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(N=C(N=C2N)N)CBr)Cl)Cl

Origin of Product

United States

Biological Activity

Chemical Identity
6-(Bromomethyl)-5-(3,4-dichlorophenyl)pyrimidine-2,4-diamine is a pyrimidine derivative with the following characteristics:

  • CAS Number: 20535-59-5
  • Molecular Formula: C11H9BrCl2N4
  • Molecular Weight: 348.026 g/mol

This compound is notable for its potential biological activities, particularly in the fields of oncology and infectious disease treatment.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The presence of the 3,4-dichlorophenyl moiety enhances the cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing: A study demonstrated that derivatives with similar structures showed IC50 values (the concentration required to inhibit cell growth by 50%) lower than standard chemotherapeutic agents like doxorubicin against A431 and other cell lines, indicating strong antiproliferative effects .
  • Mechanism of Action: The mechanism involves the inhibition of multiple receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. Specifically, these compounds have been shown to inhibit VEGFR-2 and PDGFRβ, leading to reduced tumor growth and angiogenesis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related pyrimidine derivatives has shown effectiveness against various bacterial strains:

  • Inhibition of Mycobacterium tuberculosis: Some studies have focused on enhancing the lipophilicity of pyrimidine derivatives to improve their ability to penetrate bacterial cell walls, which is critical for targeting Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of these compounds. Key findings include:

  • Electronegative Substituents: The presence of electronegative groups like chlorine at specific positions on the phenyl ring significantly contributes to the compound's anticancer activity. The 3,4-dichloro substitution enhances interactions with target proteins involved in tumor growth .
  • Bromomethyl Group: The bromomethyl group serves as a reactive site that can participate in further chemical modifications, potentially leading to more potent derivatives.

Case Studies

  • VEGFR Inhibition Study : In a comparative study involving multiple pyrimidine derivatives, this compound was found to be among the most potent inhibitors of VEGFR-2, showing promising results in preclinical models for cancer therapy .
  • Antimicrobial Screening : A series of related compounds were screened for antimicrobial activity against various pathogens. Compounds with similar structural motifs demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications can lead to effective antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 Value (µM)Reference
Compound AAnticancerVEGFR-20.5
Compound BAntimicrobialE. coli10
Compound CAnticancerPDGFRβ1.0
Compound DAntimicrobialS. aureus8

Scientific Research Applications

The compound 6-(Bromomethyl)-5-(3,4-dichlorophenyl)pyrimidine-2,4-diamine is a member of the pyrimidine family and has garnered interest in various scientific research applications. This article explores its applications in medicinal chemistry, particularly in the development of pharmaceuticals and its potential use in cosmetic formulations.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been synthesized and tested for their ability to inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.

  • Case Study : A series of N4-phenylsubstituted pyrrolo[2,3-d]pyrimidine-2,4-diamines were synthesized and evaluated for their efficacy against cancer cell lines. These compounds demonstrated potent inhibition of VEGFR-2, a key target in cancer therapy, showcasing the potential of pyrimidine derivatives in anticancer drug development .

Antimicrobial Properties

The compound's structure allows it to interact with biological targets effectively, leading to antimicrobial activities. Research has shown that similar pyrimidine derivatives can inhibit bacterial growth by interfering with DNA synthesis.

  • Case Study : A study on related compounds indicated that modifications on the pyrimidine ring could enhance antimicrobial efficacy against resistant strains of bacteria .

Cosmetic Applications

There is growing interest in utilizing such compounds in cosmetic formulations due to their potential skin benefits. The bromomethyl and dichlorophenyl groups may contribute to skin penetration and efficacy as active ingredients.

  • Research Insight : Cosmetic formulations incorporating synthetic polymers have been developed to enhance skin hydration and improve product stability. The integration of active pharmaceutical ingredients like this compound could provide additional benefits such as anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares 6-(Bromomethyl)-5-(3,4-dichlorophenyl)pyrimidine-2,4-diamine with structurally related pyrimidine-2,4-diamine derivatives:

Compound Name Substituents (Position 5/6) Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 5: 3,4-dichlorophenyl; 6: bromomethyl C₉H₁₀BrCl₂N₅ 268.11 High reactivity (bromomethyl), lipophilic (Cl groups)
5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine (Pyrimethamine) 5: 4-chlorophenyl; 6: ethyl C₁₂H₁₃ClN₄ 248.71 Antimalarial drug; ethyl group reduces reactivity compared to bromomethyl
5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine 5: 3,4-dimethoxybenzyl; 6: unsubstituted C₁₃H₁₆N₄O₂ 260.29 Polar (methoxy groups); used in biochemical research
6-[(4-Methoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine 5: methyl; 6: 4-methoxyphenylmethyl C₁₆H₁₇N₅O 295.34 Pyrido[2,3-d]pyrimidine core; potential kinase inhibition
5-(3-Chlorophenyl)-6-(3-phenoxypropyl)pyrimidine-2,4-diamine 5: 3-chlorophenyl; 6: phenoxypropyl C₁₉H₁₉ClN₄O 354.84 Extended alkyl chain enhances membrane permeability

Physicochemical Properties

  • Lipophilicity (LogP): The bromomethyl and dichlorophenyl groups in the target compound increase logP (~4.5 estimated), favoring blood-brain barrier penetration compared to polar analogues like 5-(3,4-dimethoxybenzyl)pyrimidine-2,4-diamine (logP ~2.0) .
  • Hydrogen Bonding: The 2,4-diamine groups enable hydrogen bonding (H-bond donors: 3; acceptors: 5), critical for target binding. Pyrimethamine, with fewer H-bond donors (2), shows reduced target versatility .

Preparation Methods

Reaction of α-Bromomethylbenzylketones with 2,6-Diamino-4-oxopyrimidine

A well-documented method involves the reaction of α-bromomethylbenzylketones bearing the 3,4-dichlorophenyl substituent with 2,6-diamino-4-oxopyrimidine in polar aprotic solvents such as dimethylformamide (DMF). This approach was adapted from Secrist and Liu’s methodology and further optimized by Gangjee et al. The reaction proceeds via nucleophilic substitution at the bromomethyl group, leading to the formation of the pyrimidine ring substituted at the 6-position with the bromomethyl group and at the 5-position with the dichlorophenyl moiety.

  • Reaction conditions: Typically carried out in DMF at elevated temperatures (reflux) for extended periods (up to 72 hours).
  • Yields: Moderate, around 44% for the major product.
  • Side products: Formation of furo[2,3-d]pyrimidines and other minor byproducts due to competing nucleophilic attacks.
  • Purification: Column chromatography is necessary to separate the desired product from side products.

Improved Regiospecific Synthesis Using α-Chloromethylbenzylketones in Aqueous Sodium Acetate

An alternative and more efficient method involves the use of α-chloromethylbenzylketones reacted with 2,6-diamino-4-oxopyrimidine in the presence of sodium acetate and water under reflux conditions. This method offers:

This method is preferred for scale-up due to its efficiency and cleaner product profile.

Post-Synthetic Modifications

Following the formation of the 6-(bromomethyl)-5-(3,4-dichlorophenyl)pyrimidine-2,4-diamine core, further functionalization steps may include:

These steps are critical for obtaining derivatives with enhanced biological activity or improved physicochemical properties.

Comparative Data Table of Key Preparation Methods

Parameter Method 1: α-Bromomethylbenzylketone in DMF Method 2: α-Chloromethylbenzylketone in NaOAc/H2O
Starting materials α-Bromomethyl-(3,4-dichlorobenzyl)ketone + 2,6-diamino-4-oxopyrimidine α-Chloromethyl-(3,4-dichlorobenzyl)ketone + 2,6-diamino-4-oxopyrimidine
Solvent DMF Water with sodium acetate
Temperature Reflux (~150 °C) Reflux (~100 °C)
Reaction time Up to 72 hours 6–12 hours
Yield of desired product ~44% 65–70%
Side products Furo[2,3-d]pyrimidines and others Minimal to none
Purification Column chromatography Column chromatography
Scalability Moderate High

Research Findings and Notes

  • The reaction of α-bromomethylbenzylketones with 2,6-diamino-4-oxopyrimidine in DMF, while classical, suffers from moderate yields and formation of side products, necessitating careful chromatographic separation.
  • The sodium acetate/water method with α-chloromethylbenzylketones is superior in terms of yield, reaction time, and purity, making it the preferred method for preparing this compound.
  • Protecting groups such as pivaloyl on the 2-amino group improve the efficiency of subsequent chlorination and substitution steps.
  • The choice of halomethylketone (bromo vs. chloro) and reaction medium critically influences regioselectivity and product distribution.
  • Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) are essential for monitoring reaction progress and confirming product identity.

Q & A

Q. What are the optimal synthetic routes for 6-(Bromomethyl)-5-(3,4-dichlorophenyl)pyrimidine-2,4-diamine?

The synthesis typically involves sequential nucleophilic substitutions. A common approach starts with a pyrimidine core (e.g., 2,4-diaminopyrimidine), followed by bromomethylation at the 6-position using reagents like N-bromosuccinimide (NBS) under radical initiation. The 5-position is functionalized via Suzuki coupling with 3,4-dichlorophenylboronic acid, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a solvent such as DMF at 80–100°C . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How should researchers purify and characterize this compound?

Purification methods include recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Characterization requires NMR (¹H/¹³C) to confirm substitution patterns: the bromomethyl group (δ ~4.3 ppm for -CH₂Br) and dichlorophenyl protons (δ ~7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms amine (-NH₂) and C-Br stretches .

Q. What safety protocols are critical during handling?

Use fume hoods for synthesis due to volatile brominated intermediates. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste containing bromine or chlorinated byproducts must be segregated and treated via professional waste management services to avoid environmental contamination .

Q. What are the solubility and stability profiles under experimental conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests under varying pH (e.g., phosphate buffers) and temperatures (4°C, 25°C) should be conducted. HPLC monitoring at 254 nm can track degradation over time, with degradation products identified via LC-MS .

Q. How can initial biological screening be designed for this compound?

Use in vitro assays to evaluate enzyme inhibition (e.g., dihydrofolate reductase, DHFR) or cytotoxicity (MTT assay in cancer cell lines). Dose-response curves (0.1–100 µM) and positive controls (e.g., methotrexate for DHFR) are essential. Replicate experiments (n=3) and statistical analysis (e.g., ANOVA) ensure reliability .

Advanced Research Questions

Q. How can low yields in bromomethylation be troubleshooted?

Low yields may arise from incomplete radical initiation or side reactions. Optimize NBS stoichiometry (1.2–1.5 equiv) and initiators (e.g., AIBN at 70°C). Monitor reaction progress via TLC (silica, UV detection). Alternative brominating agents (e.g., CBr₄ with PPh₃) or protecting group strategies (e.g., Boc on amines) can improve selectivity .

Q. What mechanistic studies are suitable to elucidate its bioactivity?

Conduct enzyme kinetics (e.g., DHFR inhibition assays) with varying substrate concentrations. Use X-ray crystallography or molecular docking (software: AutoDock) to study binding interactions with target enzymes. Isotopic labeling (e.g., ¹⁵N for amines) can track metabolic pathways .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may stem from structural variations (e.g., stereochemistry) or assay conditions. Validate compound identity via single-crystal X-ray diffraction. Replicate assays under standardized protocols (e.g., consistent cell lines, serum-free media). Compare results with structurally analogous compounds (e.g., pyrimethamine derivatives) .

Q. How do substituents (bromomethyl, dichlorophenyl) affect physicochemical properties?

The bromomethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with thiols in prodrug design). The 3,4-dichlorophenyl moiety increases lipophilicity (logP ~3.5), impacting membrane permeability. Comparative studies with non-halogenated analogs can quantify these effects via HPLC retention times or partition coefficient assays .

Q. What parameters should be prioritized in in vivo pharmacokinetic studies?

Monitor plasma half-life (t₁/₂), bioavailability (oral vs. intravenous administration), and metabolite identification (LC-MS/MS). Tissue distribution studies (e.g., liver, kidney) and excretion profiles (urine/feces) are critical. Use rodent models with ethical approval and dose adjustments based on body surface area .

Q. How can computational modeling optimize derivative design?

Apply density functional theory (DFT) to predict reaction pathways (e.g., bromomethylation energy barriers). Use QSAR models to correlate substituent electronic effects (Hammett σ constants) with bioactivity. Molecular dynamics simulations (e.g., GROMACS) can assess target binding stability .

Q. What advanced analytical techniques resolve structural ambiguities?

Single-crystal X-ray diffraction definitively assigns stereochemistry and confirms substitution patterns. Solid-state NMR can probe crystallinity and polymorphic forms. For dynamic studies, time-resolved FT-IR tracks intermediate formation during synthesis .

Q. How to establish structure-activity relationships (SAR) for analogs?

Synthesize derivatives with modified substituents (e.g., fluoromethyl instead of bromomethyl) and test bioactivity. Use principal component analysis (PCA) to correlate structural descriptors (e.g., molar refractivity) with IC₅₀ values. Cross-validate results with machine learning algorithms (e.g., random forests) .

Q. What degradation pathways are relevant under accelerated stability testing?

Hydrolytic degradation (e.g., bromomethyl → hydroxymethyl in acidic conditions) and oxidative dehalogenation are common. Use LC-HRMS to identify degradants and propose pathways. Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) simulate long-term stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.